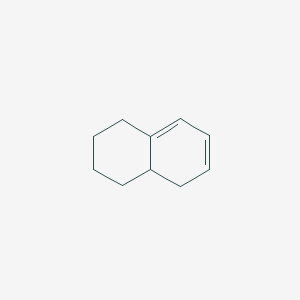
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学研究应用
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.
(4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.
(4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.
Uniqueness
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
属性
分子式 |
C15H11ClN4 |
|---|---|
分子量 |
282.73 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20) |
InChI 键 |
KQMBHVYNMWCUGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



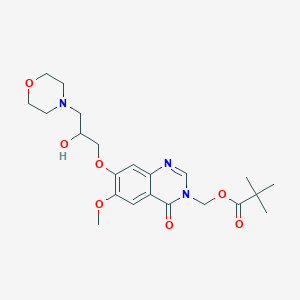
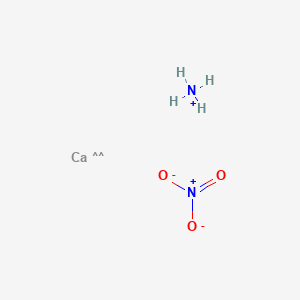

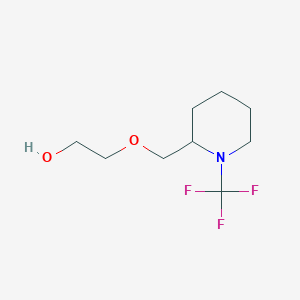
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)

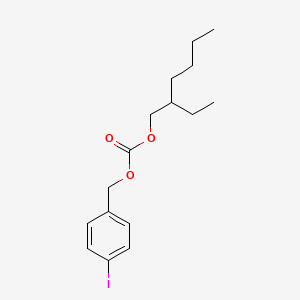
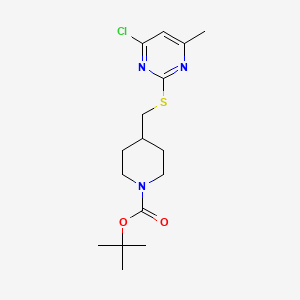


![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
